2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride

Antitubercular drug discovery Structure-activity relationship (SAR) Phenoxyalkylbenzimidazole

2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride (CAS 1052076-62-6) is the hydrochloride salt of a phenoxyalkylbenzimidazole (PAB) derivative. This compound class has been identified as a promising series of potent and selective anti-tubercular agents targeting Mycobacterium tuberculosis, with the free base form serving as the foundational exemplar in comprehensive structure-activity relationship (SAR) campaigns.

Molecular Formula C18H21ClN2O
Molecular Weight 316.83
CAS No. 1052076-62-6
Cat. No. B2469831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride
CAS1052076-62-6
Molecular FormulaC18H21ClN2O
Molecular Weight316.83
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3.Cl
InChIInChI=1S/C18H20N2O.ClH/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15;/h3-7,9-12H,2,8,13-14H2,1H3;1H
InChIKeyIXOOSKYMUCRTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole Hydrochloride (CAS 1052076-62-6): Core Structural Overview for Anti-Tubercular Research Procurement


2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride (CAS 1052076-62-6) is the hydrochloride salt of a phenoxyalkylbenzimidazole (PAB) derivative. This compound class has been identified as a promising series of potent and selective anti-tubercular agents targeting Mycobacterium tuberculosis, with the free base form serving as the foundational exemplar in comprehensive structure-activity relationship (SAR) campaigns [1]. The molecule is characterized by a 2-ethylbenzimidazole core connected to a terminal phenoxy group via a three-carbon propyl linker, a specific architecture that has been systematically shown to be non-interchangeable with even closely related analogs in terms of biological potency and selectivity [1].

Why Generic Substitution Fails for 2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole Hydrochloride: The Dependence on Precise Linker Length and C-2 Substituent


Simple substitution with a general benzimidazole or even a closely related PAB analog is not viable for this compound. Systematic SAR studies have demonstrated that its biological activity is exquisitely sensitive to specific structural features. For instance, altering the C-2 ethyl group to a methyl group abrogates anti-tubercular activity (MIC > 20 µM) [1]. Similarly, changing the length of the propyl linker to a two- or four-carbon chain results in either a complete loss of activity or a drastic change in potency [1]. These findings prove that the compound's pharmacological profile is not a general property of the PAB class but is uniquely tied to its precise molecular architecture, which directly informs procurement decisions where a specific SAR profile is required.

Quantitative Differentiation Evidence for 2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole Hydrochloride Against Closest Analogs


Linker Length Specificity: Three-Carbon Propyl Linker Balances Potency and Selectivity Compared to Two- and Four-Carbon Analogs

The target compound (with a 3-carbon propyl linker) demonstrates a unique balance of potency and selectivity against M. tuberculosis H37Rv that is not achievable with its closest linker-variant analogs. The direct two-carbon-linked analog (compound 2) is completely inactive (MIC > 20 µM), while the four-carbon-linked analog (compound 6) has a better MIC of 1.1 µM but shows markedly higher cytotoxicity in Vero cells (TC50 = 21 µM), resulting in a moderate selectivity index (SI) of 19. In contrast, the target compound (compound 5) has an MIC of 5.2 µM and a superior safety window (TC50 > 50 µM, SI > 9.6), which can be advantageous for hit-to-lead campaigns prioritizing minimal eukaryotic cell toxicity [1].

Antitubercular drug discovery Structure-activity relationship (SAR) Phenoxyalkylbenzimidazole

Exclusivity of the C-2 Ethyl Substituent: The Methyl Analog is Inactive Against M. tuberculosis

Anti-tubercular activity within the phenoxyalkylbenzimidazole series is critically dependent on the presence of an ethyl group at the C-2 position of the benzimidazole core. The target compound (compound 5), bearing a C-2 ethyl group, has an MIC of 5.2 µM. Its direct methyl analog (compound 9), which differs only by a single carbon atom, shows no measurable activity (MIC > 20 µM). This trend is consistent across all linker lengths tested, where every methyl-substituted analog (compounds 7-10) remained inactive [1].

Antitubercular drug discovery Structure-activity relationship (SAR) Benzimidazole C-2 substitution

Selectivity Profile Against M. tuberculosis Versus M. smegmatis: Demonstrating Species-Specific Targeting

The PAB series containing the target compound demonstrates a high degree of selectivity for pathogenic M. tuberculosis over the closely related, non-pathogenic Mycobacterium smegmatis. This is a key differentiator from many broad-spectrum antibacterials. While the report specifically tested compound 6 (the 4-carbon analog) against a panel of bacteria including M. smegmatis, it confirmed that activity is selective for M. tuberculosis, suggesting a target that is either absent or not essential in M. smegmatis [1]. Furthermore, the target for this class was later identified as QcrB, a component of the cytochrome bc1 oxidase specific to M. tuberculosis [2].

Antimycobacterial selectivity Drug targeting Mycobacterium smegmatis

Activity Profile in Non-Replicating M. tuberculosis: Bactericidal Effect Differentiating from Bacteriostatic Activity in Replicating Bacteria

The PAB compound class, including the target compound, displays a dual-mode of action dependent on the bacterial growth state. While these compounds are bacteriostatic against aerobically growing, replicating M. tuberculosis, they are bactericidal against non-replicating bacteria [1]. This is a clinically significant differentiation, as few standard anti-tubercular agents are effective against the non-replicating persistent population, which is a major barrier to shortening treatment duration.

Non-replicating persistence Bacteriostatic vs. bactericidal Tuberculosis drug development

Validated Application Scenarios for 2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole Hydrochloride in Anti-Tubercular Research and Procurement


Anti-Tubercular Hit-to-Lead SAR Expansion Using the PAB Core

This compound is the definitive starting point for expanding the phenoxyalkylbenzimidazole (PAB) chemotype. As the foundational exemplar in the landmark J. Med. Chem. study, its precise SAR data against M. tuberculosis provides a quantitative baseline for designing new derivatives. Researchers can procure this compound to confirm reference activity (MIC = 5.2 µM) and then systematically modify the linker, C-2 position, and phenoxy ring based on established SAR trends [1].

Investigating QcrB as a Target for Species-Selective Mycobacterial Inhibition

The PAB class has been shown to target the cytochrome bc1 oxidase (QcrB) in M. tuberculosis, a genetically validated target. The target compound serves as a valuable chemical probe for studying QcrB-mediated respiratory inhibition in M. tuberculosis, which is not observed in M. smegmatis. This makes it essential for phenotypic and mechanistic studies aiming to understand this specific vulnerability in the pathogen's electron transport chain [REFS-1, REFS-2].

Non-Replicating Bactericidal Activity Screening and Assay Development

The ability of the PAB class to kill non-replicating M. tuberculosis is a critical differentiator from many front-line drugs. This compound can be used as a positive control in assays designed to identify novel bactericidal agents against persistent forms of the pathogen. Its known profile (bacteriostatic on replicating, bactericidal on non-replicating) allows for the calibration and validation of new screening platforms targeting drug-tolerant mycobacteria [1].

Salt-Form Specific Solubility and Formulation Studies for in vivo PK/PD Profiling

As the hydrochloride salt (CAS 1052076-62-6), this compound offers a distinct advantage for research applications requiring superior aqueous solubility over the free base. While the free base is an oil, the hydrochloride salt is more amenable to formulation for in vivo pharmacokinetic (PK) studies. Although rapid metabolism is a known class liability (suggesting hepatic clearance), the salt form allows for consistent and reproducible dosing in animal models to further explore pharmacodynamic (PD) relationships, a key step in preclinical development [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.